REACTION_CXSMILES
|
[Br:1][C:2]1[N:10]2[C:5]([CH:6]=[N:7][C:8]([S:11][CH3:12])=[N:9]2)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[Br:1][C:2]1[N:10]2[C:5]([CH:6]=[N:7][C:8]([S:11]([CH3:12])=[O:21])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=NC(=NN21)SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned with DCM (200 mL) and saturated NaHCO3 (200 mL)
|
Type
|
WASH
|
Details
|
Organic extracts were washed with Brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
The solid was washed with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=NC(=NN21)S(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |